4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(aminomethyl)-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-3,6H,4-5,12H2,(H,13,14) |
InChI Key |
KNNWRPDFZZBLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)F)NC1=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydroquinoline Derivatives
- A multi-component reaction can be used to synthesize tetrahydroquinoline derivatives. Reacting acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide in toluene at 100 °C yields dimethyl acetal-substituted triazoles, which can be converted into triazolo[5,1-a]isoquinolines using concentrated sulfuric acid in a modified Pomeranz-Fritsch reaction. Subsequent acid-catalyzed ring opening of the triazole moiety using water as a nucleophile gives 1-hydroxymethylisoquinolines, which can then be treated with SOCl2 to obtain the desired 1-chloromethyl isoquinoline derivatives.
Pictet-Spengler Condensation
Generalized Mechanism A common method for synthesizing tetrahydroisoquinolines (THIQ) involves an initial condensation between a phenylethylamine derivative and an aldehyde to form an iminium intermediate. This imine is activated by a Brønsted or Lewis acid, leading to cyclization and the formation of a 1-substituted THIQ product.
Variants Several variations of the Pictet-Spengler condensation exist for creating both racemic and asymmetric THIQ derivatives. One method involves synthesizing an N-acetyl intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine, which is then converted into N-acylcarbamates. Reduction of these N-acylcarbamates using diisobutyl aluminum hydride (DIBAL-H), followed by cyclization mediated by BF3·OEt2, yields the desired THIQ compound. This method has been used to synthesize tetrahydroisoquinoline alkaloids like laudanosine, xylopinine, and isoindoloisoquinolone.
Enantiopure THIQs using Chiral Auxiliary
- Gremmen and co-workers have reported a method for synthesizing enantiopure THIQs using a chiral auxiliary (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent). This involves reacting 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by the Andersen reagent to form N-p-tolyl sulfinyl phenylethylamine. The intermediate then undergoes cyclization with different aldehydes via Pictet–Spengler condensation in the presence of BF3·OEt2 to give THIQ derivatives. The chiral auxiliary is removed by treating with HCl in ethanol at 0 °C to yield the final THIQ. This method was demonstrated through the synthesis of (+) salsolidine.
Enantioselective Synthesis using Chiral Catalysts
- Mons et al. utilized chiral catalysts (R)-TRIP and (S)-BINOL for the enantioselective synthesis of 1-substituted THIQs. Reacting 2-(3-hydroxy-4-methoxy phenyl)-ethylamine with o-nitrophenyl sulfenylchloride (NpsCl) forms an intermediate, which then undergoes asymmetric Pictet–Spengler reaction with different aldehydes to produce the corresponding THIQs. This methodology was applied in the synthesis of (R)-(+)-crispine A.
Microwave-Assisted Pictet–Spengler Reaction
- A microwave-assisted Pictet–Spengler reaction has been employed for the synthesis of 1-substituted THIQs. Cyclization of 2-(3,4-dimethoxyphenyl) ethylamine with benzaldehyde in the presence of trifluoroacetic acid (TFA) under microwave irradiation for 15 minutes yields the desired compound.
Bischler-Nepieralski Cyclization
- Mihoubi and co-workers synthesized THIQ derivatives via Bischler–Nepieralski cyclization. Compound 54 was obtained from vanillin and nitropropane and then subjected to Bischler–Nepieralski cyclization using POCl3 to give the dihydroisoquinoline moiety, which was subsequently reduced using NaBH4 to give the titled compounds.
- Mottinelli and co-workers synthesized N-substituted THIQs via the Bischler–Nepieralski cyclization approach. 3-methoxy-phenyl acetic acid was converted to its amide, which was then reduced to an amine using LiAlH4. The amine was converted to an N-acyl derivative using acyl chloride, followed by Bischler–Nepieralski cyclization and reduction with NaBH4 to yield the N-substituted THIQ derivative.
- A biomimetic synthesis approach consisting of Bischler–Nepieralski cyclization and Noyori Asymmetric Transfer Hydrogenation (ATH) was used for the total synthesis of Dysoxylum alkaloids. The first step involved the formation of zanthoxylamide protoalkaloid from 2-(3,4-dimethoxyphenyl)-ethylamine and (2-)3-phenylprop-2-enoic acid. The intermediate was then subjected to catalytic hydrogenation, followed by conversion to the isoquinoline moiety via Bischler–Nepieralski reaction. The resulting compound was subjected to ATH reaction using a chiral catalyst (R,R)-RuTsDPEN, followed by reductive amination to obtain the final product. This approach was used for the total synthesis of Dysoxylum alkaloids.
- Pieper and co-workers used a similar synthetic approach, comprising Bischler–Nepieralski cyclization and Noyori ATH, for the synthesis of enantioselective aporphine natural products. The precursor compound required for Bischler–Nepieralski cyclization was obtained from 3,4-disubstituted acetophenone using a sequence of reactions. The intermediate was treated with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine at low temperature to obtain the dihydro isoquinoline, which was then reduced using Noyori ATH to obtain the 1-substituted THIQ compound.
Bromodomain Inhibitors
- Novel compounds of formula (I), wherein R1 is C1-4alkyl; R2 is C1-4alkyl, C3-7cycloalkyl, -CH2CF3, -CH2OCH3, can be used as bromodomain inhibitors.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The aminomethyl and fluorine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrahydroquinolin-2-one Derivatives
Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Key Observations
Substituent Position and Bioactivity: The 8-fluoro substituent is a common feature in analogs like compound 25 and the target compound, likely improving metabolic stability and binding affinity . Aminomethyl at position 4 (target compound) contrasts with 6-amino in compound 25, which may alter hydrogen-bonding interactions with biological targets .
Synthetic Accessibility: Compound 25 achieved a 72.9% yield in the reduction step, suggesting efficient nitro-to-amine conversion .
Biological Activity
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H10FN2O
- Molecular Weight : 192.20 g/mol
- CAS Number : 2169351-22-6
These properties position it within a class of compounds known for their diverse biological activities.
Research indicates that this compound exhibits several mechanisms of action:
- Acetylcholinesterase (AChE) Inhibition : The compound has been shown to inhibit AChE, which is crucial in the treatment of Alzheimer's disease. AChE inhibitors can enhance cholinergic neurotransmission and improve cognitive function.
- Butyrylcholinesterase (BuChE) Inhibition : Similar to AChE, BuChE inhibition is also linked to neuroprotection and cognitive enhancement.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress.
Efficacy in Biological Assays
The following table summarizes the biological activity of this compound in various assays:
| Biological Activity | IC50 (μM) | Reference |
|---|---|---|
| AChE Inhibition | 0.62 | |
| BuChE Inhibition | 0.69 | |
| BACE-1 Inhibition | 0.38 | |
| MAO-B Inhibition | 5.15 | |
| Antioxidant Activity | Trolox Equivalent: 0.5 μM |
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that the compound can significantly reduce Aβ aggregation and improve cell viability under oxidative stress conditions.
- Neurotoxicity Assessments : The compound has undergone various toxicity assessments to evaluate its safety profile. Results indicate low cytotoxicity in neuronal cells at therapeutic concentrations.
- Docking Studies : Computational studies suggest that this compound has favorable binding affinities for both AChE and BuChE active sites, indicating its potential as a multitarget drug for neurodegenerative diseases .
Q & A
Q. Advanced
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) via post-synthetic modifications to improve solubility. Fluorine’s electronegativity enhances membrane permeability but may reduce aqueous solubility; balance with polar substituents .
- Prodrug Strategies : Mask the aminomethyl group as a carbamate or Schiff base to enhance stability during absorption .
- Salt Formation : Prepare hydrochloride salts to improve crystallinity and solubility, as seen in related tetrahydroquinoline derivatives .
What are the critical physicochemical properties influencing experimental design?
Q. Basic
- Solubility : Low aqueous solubility (common in fluorinated tetrahydroquinolines) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Monitor degradation under acidic/alkaline conditions via HPLC. The lactam ring is prone to hydrolysis at extreme pH .
- Melting Point : High melting points (predicted >200°C for similar fluorinated derivatives) indicate suitability for solid-state studies .
How can structure-activity relationships (SAR) be analyzed for fluorinated analogs?
Q. Advanced
- Fluorine Scanning : Synthesize analogs with fluorine at positions 6, 7, or 8 to assess its impact on bioactivity (e.g., receptor binding or metabolic stability) .
- Molecular Docking : Use crystallographic data to model interactions with biological targets (e.g., enzymes or GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions .
- Mutagenesis Studies : Pair SAR with target protein mutagenesis to identify residues critical for fluorine-mediated activity .
What analytical techniques resolve challenges in reaction monitoring?
Q. Advanced
- In Situ IR Spectroscopy : Track carbonyl reduction (e.g., lactam intermediates) using characteristic C=O stretches (~1680–1720 cm⁻¹) .
- Chiral HPLC/SFC : Separate enantiomers if asymmetric synthesis is employed (e.g., using chiral columns like Chiralpak® IA) .
- LC-MS/MS : Detect low-abundance intermediates and byproducts during multi-step syntheses .
How does fluorination impact metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
